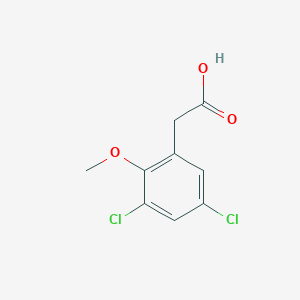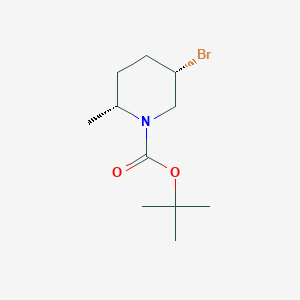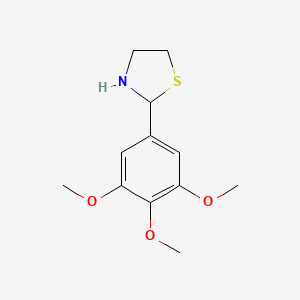
(3,5-Dichloro-2-methoxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3,5-Dichloro-2-methoxyphenyl)acetic acid” is a carboxylic acid . It is a reactant used for the preparation of adenain inhibitors as potential antivirals .
Molecular Structure Analysis
The molecular formula of “(3,5-Dichloro-2-methoxyphenyl)acetic acid” is C9H8Cl2O3 . Its average mass is 235.064 Da and its monoisotopic mass is 233.985046 Da .Chemical Reactions Analysis
As mentioned earlier, “(3,5-Dichloro-2-methoxyphenyl)acetic acid” is used as a reactant in the preparation of adenain inhibitors . Adenain is a proteinase found in adenoviruses, and inhibitors of this enzyme have potential antiviral applications.Applications De Recherche Scientifique
Chemistry and Derivative Synthesis
Derivative Preparation and Solubility Studies
Research by Baarschers and Vukmanich (1986) explored the chemistry of methoxychlor derivatives, focusing on the preparation of compounds like 1-chloro-2,2-bis(p-methoxyphenyl)ethylene and its derivatives, including 2,2-bis(p-methoxyphenyl)acetic acid. Their study also delved into the solubility and partition coefficients of these acids, providing foundational knowledge for further applications in chemical synthesis and environmental chemistry (Baarschers & Vukmanich, 1986).
Novel Indole-Benzimidazole Derivatives
Wang et al. (2016) synthesized novel indole-benzimidazole derivatives starting from 2-methylindole-3-acetic acid and its 5-methoxy derivative. These derivatives were obtained through high-temperature condensation with substituted o-phenylenediamines, showcasing the compound's role in the development of potential therapeutic agents (Wang et al., 2016).
Crystallographic Analysis
Okabe, Suga, and Kohyama (1995) conducted a crystallographic analysis of dl-4-hydroxy-3-methoxymandelic acid, a related compound, providing insights into the molecular configuration and interactions that could inform the design of new chemical entities with desired physical and chemical properties (Okabe et al., 1995).
Synthetic Process Improvement
Qi Yuejin (2010) focused on improving the synthesis process of 3,4,5-trimethoxyphenyl acetic acid, a structurally related compound, demonstrating a practical and scalable synthetic route. This research contributes to the efficiency and sustainability of synthesizing complex organic molecules, potentially influencing the production of pharmaceuticals and agrochemicals (Qi Yuejin, 2010).
Molecular Structure and Fragmentation Studies
Research on the side-chain fragmentation of arylalkanol radical cations by Baciocchi et al. (1996) provided insights into the molecular behavior of related methoxyphenyl compounds under oxidative conditions. Understanding these fragmentation patterns is crucial for the development of novel organic synthesis strategies and for the prediction of drug metabolism pathways (Baciocchi et al., 1996).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,5-dichloro-2-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-14-9-5(3-8(12)13)2-6(10)4-7(9)11/h2,4H,3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCIRTQIRBQPBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(methylthio)benzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2665116.png)
![2-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2665118.png)

![N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline](/img/structure/B2665121.png)
![4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2665122.png)
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B2665126.png)
![methyl (4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2665128.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide](/img/structure/B2665130.png)
![2-fluoro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2665131.png)

![3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2665133.png)
![6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2665134.png)
![3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2665137.png)
